N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
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Biological Activity
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₂₃N₃O₃S
- Molecular Weight : 373.5 g/mol
- CAS Number : 1428367-21-8
Structural Features
The structure includes:
- A dihydrobenzofuran moiety, which is associated with various pharmacological properties.
- A dimethylamino group, known for enhancing lipophilicity and bioavailability.
- A thiophenyl component that may contribute to its interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Serotonin Receptor Modulation : Dihydrobenzofuran derivatives have been shown to act as agonists or partial agonists at serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and appetite control .
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which can mitigate oxidative stress in cells .
- Anticancer Properties : Similar oxalamide compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .
Antioxidant Activity
The antioxidant potential of related compounds was assessed using the DPPH assay, which measures the ability to scavenge free radicals. Results indicated significant activity, suggesting that this compound may help protect cells from oxidative damage.
Cytotoxicity Studies
In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, oxalamide derivatives were tested against HeLa (cervical cancer), Bel-7404 (liver cancer), and 293T (human embryonic kidney) cell lines. The results demonstrated varying degrees of cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study focusing on oxalamide derivatives, several compounds were evaluated for their effects on HeLa and Bel-7404 cell lines. The findings revealed that certain structural modifications significantly enhanced cytotoxicity, with IC50 values ranging from 5 to 15 µM for effective compounds .
- Serotonin Receptor Interaction : A study examined the interaction of similar benzofuran derivatives with serotonin receptors. The results indicated that these compounds could modulate receptor activity, potentially influencing neurochemical pathways involved in mood disorders .
Data Table of Biological Activities
Properties
IUPAC Name |
N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-22(2)16(13-5-6-17-14(10-13)7-8-25-17)12-21-19(24)18(23)20-11-15-4-3-9-26-15/h3-6,9-10,16H,7-8,11-12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMJYUXLBVHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.